
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a quinazolinylthioethanone moiety, making it a subject of study for its pharmacological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative by reacting 2-methoxyphenylamine with piperazine under controlled conditions. This intermediate is then reacted with 2-chloroquinazoline in the presence of a base to form the quinazolinylthioethanone structure. The reaction conditions often include solvents like dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, altering the compound’s properties.
Reduction: The quinazoline ring can be reduced under specific conditions to yield different derivatives.
Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the quinazoline ring can produce a dihydroquinazoline compound.
科学的研究の応用
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the quinazoline moiety may inhibit certain enzymes. These interactions can lead to changes in cellular signaling pathways, influencing various biological processes.
類似化合物との比較
1-(4-(2-Hydroxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone: Similar structure with a hydroxyl group instead of a methoxy group.
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)propanone: Similar structure with a propanone group instead of ethanone.
Uniqueness: 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(quinazolin-4-ylthio)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group enhances its lipophilicity, while the quinazoline moiety provides potential for enzyme inhibition.
特性
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-quinazolin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-27-19-9-5-4-8-18(19)24-10-12-25(13-11-24)20(26)14-28-21-16-6-2-3-7-17(16)22-15-23-21/h2-9,15H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHFPPPRCNXDRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-(dimethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2624879.png)
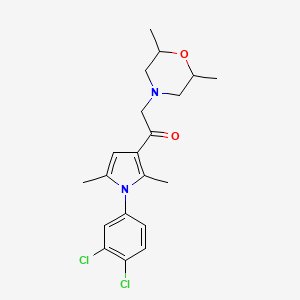
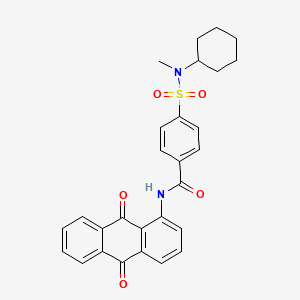
![2-{[1-(4-Ethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B2624884.png)
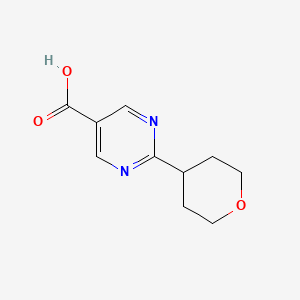
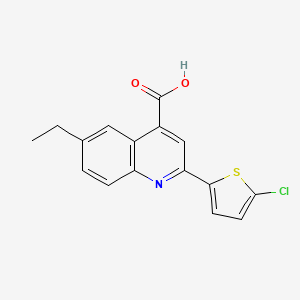
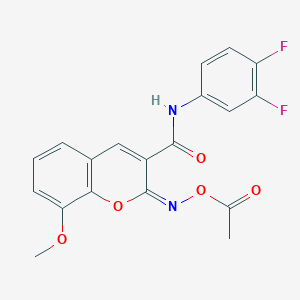
![2-nitro-N-[3-(trifluoromethyl)phenyl]dibenzo[b,f][1,4]oxazepine-10(11H)-carboxamide](/img/structure/B2624892.png)
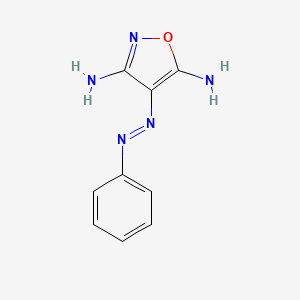
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2624895.png)
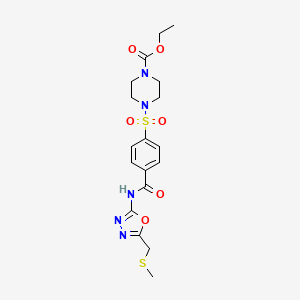

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2624900.png)
